Cyhalofop-butyl

Catalog No.
S524766
CAS No.
122008-85-9
M.F
C20H20FNO4
M. Wt
357.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyhalofop-butyl

CAS Number

122008-85-9

Product Name

Cyhalofop-butyl

IUPAC Name

butyl (2R)-2-[4-(4-cyano-2-fluorophenoxy)phenoxy]propanoate

Molecular Formula

C20H20FNO4

Molecular Weight

357.4 g/mol

InChI

InChI=1S/C20H20FNO4/c1-3-4-11-24-20(23)14(2)25-16-6-8-17(9-7-16)26-19-10-5-15(13-22)12-18(19)21/h5-10,12,14H,3-4,11H2,1-2H3/t14-/m1/s1

InChI Key

TYIYMOAHACZAMQ-CQSZACIVSA-N

SMILES

CCCCOC(=O)C(C)OC1=CC=C(C=C1)OC2=C(C=C(C=C2)C#N)F

Solubility

Solubility (g/L at 20 °C): >250 in acetonitrile, dichloroethane, methanol; acetone, ethyl acetate; 6.06 in n-heptane; 16.0 in n-octanol
Solubility in water (mg/L at 20 °C): 0.44 (unbuffered); 0.46 (pH 5); 0.44 (pH 7)

Synonyms

(2R)-2-(4-(4-cyano-2-fluorophenoxy)-phenoxy)propanic acid butylester, cyhalofop-butyl

Canonical SMILES

CCCCOC(=O)C(C)OC1=CC=C(C=C1)OC2=C(C=C(C=C2)C#N)F

Isomeric SMILES

CCCCOC(=O)[C@@H](C)OC1=CC=C(C=C1)OC2=C(C=C(C=C2)C#N)F

Description

The exact mass of the compound Cyhalofop-butyl is 357.1376 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as solubility (g/l at 20 °c): >250 in acetonitrile, dichloroethane, methanol; acetone, ethyl acetate; 6.06 in n-heptane; 16.0 in n-octanolsolubility in water (mg/l at 20 °c): 0.44 (unbuffered); 0.46 (ph 5); 0.44 (ph 7). Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Nitriles - Supplementary Records. It belongs to the ontological category of aromatic ether in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Agrochemicals -> Herbicides. However, this does not mean our product can be used or applied in the same or a similar way.

Herbicidal Action and Target Weeds

  • Mode of Action: Cyhalofop-butyl acts by inhibiting Acetyl-CoA Carboxylase (ACCase), a key enzyme involved in fatty acid synthesis within susceptible weeds []. This disrupts their growth and ultimately leads to death.
  • Target Weeds: Research shows Cyhalofop-butyl to be particularly effective against grass weeds belonging to the Poaceae family, including Echinochloa spp. (barnyardgrass) and Leptochloa chinensis (sprangletop).

Application Strategies and Optimization

  • Post-Emergence Control: Scientific studies evaluate Cyhalofop-butyl's efficacy as a post-emergence herbicide applied after weeds have germinated and emerged from the soil []. This allows for targeted control while minimizing impact on the desired crop.
  • Tank Mixes: Research explores combining Cyhalofop-butyl with other herbicides to achieve broader weed spectrum control. However, compatibility and potential antagonism (reduced effectiveness) between herbicides require careful investigation.

Resistance Development

  • Evolution of Resistance: A significant area of research focuses on the development of resistance to Cyhalofop-butyl in weed populations. Studies have documented cases of resistance in Echinochloa crus-galli (cockspurgrass) due to enhanced metabolic breakdown of the herbicide [].

Cyhalofop-butyl is an herbicide primarily used for controlling grassy weeds in rice paddies and other crops. It belongs to the class of aryloxyphenoxypropionic acid derivatives, which are characterized by their ability to inhibit the enzyme acetyl-CoA carboxylase, essential for fatty acid synthesis in plants. The chemical structure of cyhalofop-butyl is defined by its butyl ester form of (R)-2-[4-(4-cyano-2-fluorophenoxy)] phenoxypropionic acid, which enhances its efficacy and selectivity towards target plants while minimizing effects on non-target species .

Cyhalofop-butyl acts as a selective herbicide by inhibiting an enzyme called acetyl-CoA carboxylase in targeted weeds []. This enzyme plays a vital role in fatty acid synthesis, which is essential for plant growth. By inhibiting this enzyme, cyhalofop-butyl disrupts the weed's growth processes, leading to its death [].

  • Etherification Reaction: In the first step, (R)-2-(4-hydroxyphenoxy) propionic acid reacts with 3,4-difluorobenzonitrile in the presence of an inorganic alkali to form an intermediate compound, (R)-2-[4-(2-fluoro-4-cyano)-phenoxy] propionic acid. This reaction typically occurs under alkaline conditions with a polar aprotic solvent at elevated temperatures (80-120 °C) for several hours .
  • Esterification Reaction: The intermediate is then subjected to esterification with normal butanol in the presence of a dehydrating solvent and a Bronsted acid catalyst. This reaction is conducted under reflux conditions, allowing for the removal of water produced during the reaction, ultimately yielding cyhalofop-butyl .

Cyhalofop-butyl exhibits significant biological activity as an herbicide. It selectively inhibits acetyl-CoA carboxylase, leading to disrupted fatty acid synthesis in susceptible plants. Studies have shown that exposure to cyhalofop-butyl can induce developmental toxicity and oxidative stress in aquatic organisms such as zebrafish, affecting their growth and reproductive capabilities . Additionally, it has been observed to accumulate in the muscle tissues of certain species, raising concerns about its environmental impact and potential bioaccumulation .

The synthesis methods for cyhalofop-butyl have evolved to improve efficiency and reduce costs. Common methods include:

  • Phase Transfer Catalysis: This method utilizes phase transfer catalysts to facilitate the etherification reaction under milder conditions, enhancing yield and purity while reducing reaction time .
  • Optimized Etherification Conditions: Recent approaches focus on optimizing solvent choice and reaction conditions to maximize efficiency and minimize waste production during synthesis .

Cyhalofop-butyl is primarily applied in agricultural settings as a selective herbicide for rice cultivation. Its effectiveness against various grassy weeds makes it a valuable tool for maintaining crop yields. Additionally, research is ongoing into its potential applications in other crops and settings where weed management is critical.

Interaction studies involving cyhalofop-butyl have primarily focused on its effects on non-target organisms and environmental systems. Research indicates that prolonged exposure can lead to significant ecological impacts, including toxicity to aquatic life and potential disruption of food webs due to its accumulation in organisms like fish . Furthermore, studies have explored its interactions with other chemicals in agricultural settings, assessing how these combinations may influence efficacy and environmental safety.

Cyhalofop-butyl shares structural similarities with several other herbicides within the aryloxyphenoxypropionic acid class. Here are some notable comparisons:

Compound NameChemical Structure CharacteristicsUnique Features
Fluazifop-p-butylSimilar mechanism targeting acetyl-CoA carboxylaseMore effective against certain broadleaf weeds
Quizalofop-p-ethylContains an ethyl group instead of butylHigher selectivity for specific grass species
ClethodimDifferent functional groups but similar action mechanismBroad-spectrum grass control

Cyhalofop-butyl is unique due to its specific selectivity for rice crops while exhibiting minimal effects on other plants, making it particularly advantageous in rice farming environments .

Primary Target Crop

Cyhalofop-butyl demonstrates exclusive selectivity for rice (Oryza sativa) cultivation, making it the sole crop for which this herbicide is registered and recommended [1] [2]. The compound's molecular structure and mode of action provide exceptional selectivity that allows effective grass weed control without compromising rice plant health or yield potential.

Rice cultivation systems where cyhalofop-butyl demonstrates efficacy include transplanted rice fields, direct-seeded rice systems, flooded paddy conditions, wet-seeded rice environments, drill-seeded rice operations, and water-seeded rice establishments [1] [3] [4]. The herbicide's versatility across these diverse rice production systems represents a significant advantage for growers employing various cultivation methodologies.

Target Weed Species and Control Efficacy

Cyhalofop-butyl exhibits exceptional control against a comprehensive spectrum of problematic grass weeds that commonly infest rice production systems. Research demonstrates that the herbicide provides outstanding control of Echinochloa crusgalli (barnyard grass), achieving control efficacy rates ranging from 91% to 98% when applied during the optimal 2-4 leaf stage of weed development [1] [5] [6]. This represents the primary target weed species across most rice-growing regions globally.

Leptochloa chinensis (Chinese sprangletop) represents another critically important target species, with cyhalofop-butyl demonstrating control efficacy rates of 93% to 97% when properly applied during the 2-4 leaf growth stage [7] [8]. This invasive grass weed has become increasingly problematic in rice production systems, particularly in Asian rice-growing regions where herbicide resistance has emerged as a significant management challenge.

Additional target weed species include Echinochloa stagnina, achieving 85% to 90% control efficacy during the 2-3 leaf stage [5]. Paspalum distichum demonstrates susceptibility to cyhalofop-butyl with control rates ranging from 80% to 95% when applications occur during the 2-4 leaf stage [6]. Echinochloa colona shows variable response to cyhalofop-butyl, with control efficacy ranging from 70% to 90% depending on population susceptibility and application timing [9].

Monochoria vaginalis, while not a grass weed, shows moderate susceptibility to cyhalofop-butyl with control rates of 75% to 85% when applications are made during the 3-4 leaf stage [10]. Cyperus iria demonstrates surprising susceptibility to cyhalofop-butyl despite being a sedge species, achieving control rates of 80% to 90% during the 2-4 leaf stage [10]. Cynodon dactylon (Bermuda grass) shows excellent response to cyhalofop-butyl applications, with control efficacy rates ranging from 85% to 95% during the 2-4 leaf stage [10].

Additional grass weed species demonstrating susceptibility include Lolium multiflorum (annual ryegrass) with 80% to 90% control efficacy during the 2-3 leaf stage, Avena sativa (wild oats) achieving 75% to 85% control during the 2-4 leaf stage, Setaria viridis (green foxtail) with 70% to 85% control during the 2-3 leaf stage, and Digitaria sanguinalis (crabgrass) demonstrating 75% to 90% control efficacy during the 2-4 leaf stage [11].

Application Methods (Foliar Spray, Aerial vs. Ground Deployment)

Foliar Spray Application Methodology

Cyhalofop-butyl requires foliar application methodology for optimal herbicidal activity, as the compound demonstrates no soil activity and must be absorbed through plant foliage and leaf sheaths [2] [3]. The herbicide functions as a systemic compound that translocates through the phloem system and accumulates in meristematic regions where acetyl-CoA carboxylase inhibition occurs.

Ground equipment applications represent the most common deployment method for cyhalofop-butyl in rice production systems. Ground boom sprayers provide precise application control with recommended water volumes ranging from 100 to 200 liters per hectare [3] [4]. Spray pressure requirements typically range from 2 to 3 bar to achieve optimal droplet formation and coverage while minimizing drift potential. Medium to coarse droplet sizes are recommended to ensure adequate foliar coverage while reducing environmental drift concerns.

Aerial Application Systems

Aerial application methods offer significant advantages for large-scale rice production operations, particularly in regions where ground access becomes limited due to flooded field conditions [4] [12]. Fixed-wing aircraft and helicopter applications typically utilize reduced water volumes ranging from 40 to 80 liters per hectare compared to ground applications. Spray pressure requirements for aerial systems range from 2 to 4 bar depending on aircraft type and nozzle configuration.

The maximum recommended application rate for aerial deployment is 1 liter of product per hectare in 40 liters of total spray volume [4]. Aerial applications provide exceptional time efficiency for large area coverage but require careful attention to weather conditions, particularly wind speed and atmospheric stability, to minimize drift potential to non-target areas.

Tank Mix Applications

Tank mixing cyhalofop-butyl with compatible herbicides represents an increasingly important application strategy for broad-spectrum weed control in rice systems [13] [5] [14]. Ground boom sprayers equipped with tank mixing capabilities maintain the same water volume requirements of 100 to 200 liters per hectare and spray pressure specifications of 2 to 3 bar.

Research demonstrates excellent compatibility between cyhalofop-butyl and penoxsulam for enhanced broad-spectrum weed control [13] [14]. Tank mixing with bispyribac-sodium provides effective control of both grass and broadleaf weed species while maintaining crop safety [5] [15]. However, antagonistic interactions have been documented with certain herbicide combinations, particularly when cyhalofop-butyl is mixed with 2,4-D or certain sulfonylurea herbicides [5].

Sequential Application Strategies

Sequential application programs involve multiple cyhalofop-butyl applications or combinations with other herbicides applied at different timing intervals [16] [17]. These programs typically utilize ground equipment with standard water volumes of 100 to 200 liters per hectare and spray pressure requirements of 2 to 3 bar. Sequential applications provide enhanced weed spectrum control and extended application windows but require careful consideration of maximum seasonal application limits.

Optimal Dosage Rates and Seasonal Application Limits

Dosage Rates by Rice Production System

Transplanted rice systems demonstrate optimal cyhalofop-butyl efficacy with recommended doses ranging from 50 to 200 grams of active ingredient per hectare [6] [17]. Application timing occurs between 15 to 20 days after transplanting when target weed species have reached the optimal 2-4 leaf growth stage. Maximum seasonal applications are limited to two per growing season with annual active ingredient limits of 400 grams per hectare.

Direct-seeded rice systems require cyhalofop-butyl applications ranging from 100 to 150 grams of active ingredient per hectare [10] [18]. The application window occurs 12 to 18 days after seeding when weed emergence has occurred but before competitive establishment. Weed control efficacy in direct-seeded systems ranges from 88% to 95% with proper timing and dosage selection.

Flooded rice production systems utilize cyhalofop-butyl at rates of 80 to 150 grams of active ingredient per hectare [1]. Applications occur 15 to 25 days after transplanting or seeding, depending on the specific rice establishment method. The flooded environment provides excellent herbicide stability and weed control efficacy ranging from 90% to 96%.

Wet-seeded rice systems demonstrate optimal response to cyhalofop-butyl applications ranging from 100 to 200 grams of active ingredient per hectare [5] [15]. The application window is 10 to 15 days after seeding when adequate soil moisture conditions support active weed growth. Maximum seasonal applications are limited to two per growing season with annual limits of 400 grams of active ingredient per hectare.

Drill-seeded and Water-seeded Rice Systems

Drill-seeded rice systems require higher cyhalofop-butyl application rates ranging from 280 to 450 grams of active ingredient per hectare [19]. The application timing is critical and must occur during the 2-4 leaf stage of both rice and target weed species. However, delayed applications to the 4-6 leaf rice stage result in significantly reduced weed control efficacy, dropping from optimal levels to 53-63% control [19].

Water-seeded rice systems utilize the highest cyhalofop-butyl application rates, ranging from 300 to 600 grams of active ingredient per hectare [4]. Applications occur during the 2-6 leaf stage of weed development with single seasonal applications limited to prevent environmental accumulation and resistance development.

Seasonal Application Restrictions

Regulatory guidelines establish maximum seasonal application limits to prevent environmental accumulation and minimize selection pressure for herbicide resistance development [20] [12]. Most rice production systems allow maximum applications of two per growing season, with specific restrictions on the total amount of active ingredient applied annually.

The maximum annual cyhalofop-butyl application rate varies by rice production system and regional regulatory requirements. Transplanted and wet-seeded rice systems allow up to 400 grams of active ingredient per hectare annually, while direct-seeded and flooded rice systems are limited to 300 grams per hectare per year [20]. Drill-seeded rice systems are restricted to single applications of up to 450 grams per hectare annually, while water-seeded systems allow up to 600 grams per hectare in single applications.

Critical Application Timing Considerations

Research demonstrates that cyhalofop-butyl efficacy is inversely proportional to weed developmental stage at application [21]. Applications during the early phenological stages of 2-4 leaves provide optimal control, while delayed applications result in progressively reduced efficacy. The compound demonstrates temperature-dependent activity with optimal performance under warm, humid conditions that promote active plant growth and herbicide uptake.

Compatibility With Irrigation Practices in Rice Cultivation

Flooded Rice Production Systems

Cyhalofop-butyl demonstrates excellent compatibility with continuously flooded rice production systems, which represent the most common irrigation methodology in traditional rice cultivation [22] [12]. Pre-flood applications occur 3 days before flood establishment to ensure adequate herbicide uptake and translocation before water submersion. The herbicide maintains stability in flooded environments with minimal impact on control efficacy.

Water holding periods are critically important for environmental protection and herbicide efficacy optimization. Regulatory requirements mandate minimum water holding periods of 7 days following cyhalofop-butyl application to prevent contamination of surface water systems [12]. Extended water discharge restrictions of 4 weeks post-treatment are required in environmentally sensitive areas to allow complete herbicide degradation and minimize aquatic organism exposure.

Intermittently flooded rice systems demonstrate good compatibility with cyhalofop-butyl applications when properly timed between flood cycles [20]. Applications occur during drained periods when adequate soil moisture supports active weed growth but before re-flooding events. Water holding periods of 4 to 7 days between application and re-flooding are sufficient to maintain herbicide efficacy while ensuring environmental safety.

Alternative Wetting and Drying Systems

Alternate wetting and drying irrigation systems require careful timing of cyhalofop-butyl applications during dry phases when soil moisture levels support active plant growth [23] [24]. The herbicide demonstrates good compatibility with these water-conserving irrigation methods, though slight reductions in control efficacy of 10% to 15% may occur compared to continuously flooded systems.

Applications during the dry phase ensure optimal herbicide uptake and translocation without dilution effects from standing water. Water holding periods of 3 to 5 days following application are adequate for herbicide stability and weed control, though longer periods may enhance efficacy in challenging weed populations.

Furrow and Sprinkler Irrigation Systems

Furrow irrigated rice systems demonstrate moderate compatibility with cyhalofop-butyl applications when adequate soil moisture conditions exist at the time of treatment [1]. The herbicide requires sufficient soil moisture to support active weed growth and herbicide uptake, making timing critical in these systems. Variable control efficacy results from inconsistent moisture conditions and potential herbicide dilution during irrigation events.

Sprinkler irrigation systems present challenges for cyhalofop-butyl applications due to potential spray dilution and reduced foliar coverage [3]. Applications should occur after irrigation events when foliar surfaces are dry and adequate soil moisture supports continued plant growth. Careful attention to spray drift prevention is essential to avoid herbicide deposition in irrigation water sources.

Environmental and Water Quality Considerations

Cyhalofop-butyl demonstrates moderate potential for groundwater contamination in permeable soils, particularly where water tables are shallow [12]. The compound's properties and characteristics are associated with chemicals detected in groundwater systems, requiring careful consideration of application sites and environmental conditions.

Surface water contamination potential exists through spray drift, runoff, and intentional or accidental discharge of treated rice field water [22] [12]. The herbicide shows high toxicity to aquatic organisms on acute exposure, though major degradation products demonstrate minimal aquatic toxicity. Vegetated filter strips and proper water management practices significantly reduce surface water contamination risks.

The compound demonstrates pH-dependent stability in aquatic environments, remaining stable at pH 4, decomposing slowly at pH 7, and degrading rapidly at pH 1.2 or pH 9 [24]. This pH sensitivity affects herbicide persistence in different water systems and influences application timing recommendations relative to water pH management in rice production.

Compatibility with various water sources used for rice irrigation requires consideration of water quality parameters including pH, dissolved solids, and potential antagonistic ions. Hard water conditions with high calcium or magnesium concentrations may require water conditioning agents to maintain herbicide efficacy and prevent precipitation or reduced biological activity.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Off-white to beige waxy solid (technical product); Clear amber liquid (end-use product); [HSDB]

Color/Form

White crystalline solid
Waxy off-white to buff colored solid (technical); clear amber liquid (end-use)

XLogP3

4.8

Hydrogen Bond Acceptor Count

6

Exact Mass

357.13763628 g/mol

Monoisotopic Mass

357.13763628 g/mol

Boiling Point

>270 °C (decomposes)

Flash Point

122 °C (closed cup) /from table/
255 °C (open cup) /from table/

Heavy Atom Count

26

Density

Specific gravity = 1.172 at 20 °C

LogP

3.31 (LogP)
log Kow = 3.31 at 25 °C

Odor

Faint almond odor (technical); mild aromatic odor (end-use)

Decomposition

At pH 1.2 or pH 9, decomposition is rapid.

Appearance

Solid powder

Melting Point

49.5 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

18HGV9OC6G

GHS Hazard Statements

Aggregated GHS information provided by 249 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (15.26%): Harmful if swallowed [Warning Acute toxicity, oral];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (84.74%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.0000004 [mmHg]
5.3X10-2 mPa /4.0X10-7 mm Hg/ at 25 °C

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

122008-85-9

Absorption Distribution and Excretion

Male and female Fischer rats were dosed orally by gavage with alpha-14C-/cyhalofop-butyl/ (radiochemical purity: >97%) or beta-14C-/cyhalofop-butyl/ (radiochemical purity: > 97%). In Groups I and II, 5 animals/sex/dose were treated with 1 or 50 mg/kg of alpha-14C-/cyhalofop-butyl/ and urine and feces samples were collected (Group I) or blood samples (Group II) for 7 days. For Group III, bile was collected for 24 hours from 5 rats/sex/group which had been treated with either 1 mg/kg of alpha-14C-/cyhalofop-butyl/ or beta-14C-/cyhalofop-butyl/. In Group IV, 5 animals/sex/group/time point were treated with 1 or 50 mg/kg of alpha-14C-/cyhalofop-butyl/ and euthanized at 4 time points over a 7 day period for a tissue distribution study. The radiolabel was excreted predominately in the urine (86 to 94% of the administered dose) with nearly all of that amount collected in the first 24 hours post-dose. There was no apparent difference between sexes or in the dosing regimens. Peak blood levels for the 1 mg/kg treated animals were at 2 hours for the males and 0.5 hours for the females. For the 50 mg/kg treated animals, peak levels were at 4 hours for the males and at 2 hours at the females. In the bile duct cannulated animals, less of the administered dose was apparently absorbed. For the alpha-14C-/cyhalofop-butyl/ treated animals, 29 and 17% of the administered dose was recovered in the stomach contents of the males and females, respectively, at 24 hours postdosing. Otherwise, 27 and 36% was recovered in the urine and 24 and 18% was collected in the bile of the males and females, respectively. Similarly, for the beta-14C-/cyhalofop-butyl/ treated animals, 40 and 38% of the administered dose was recovered in the stomach contents, 21 and 37% in the urine and 12 to 17% in the bile of the males and females, respectively at 24 hours post-dose. The radiolabel was predominately distributed in the plasma, kidneys, liver and stomach with peak tissue levels noted at 2 hours for the males and 0.5 hours for the females in the 1 mg/kg group, and 4 hours for the males and 2 hours for the females in the 50 mg/kg group. The pharmacokinetic parameters were as follows: dose 1 mg/kg, Cmax, males, 1.23 to 1.30 ug eq./mL, females, 0.58 to 0.73 ug eq./mL, Tmax, males, 2 hours, females, 0.5 hours, half-life, males, 3.0 to 3.1 hours, females, 1.4 to 3.9 hours.
On the base of the studies conducted, the mean predicted human dermal absorption values for the concentrate and spray are 1.3% and 11%, while the maximum predicted dermal absorption values for the concentrate and spray are 1.5% and 14%, respectively.

Metabolism Metabolites

Rats, dogs, ruminants and poultry readily metabolise cyhalofop-butyl by hydrolysis to the acid. Depending on the animal, the acid may also break down to other metabolites. The acid and any additional degradates are then rapidly excreted. Residue levels of cyhalofop-butyl and its metabolites are low in milk, eggs and tissues.
Two male beagle dogs/group were dosed orally by gavage with 1 mg/kg of alpha-14C-/cyhalofop-butyl/ (radiochemical purity: >97%) mixed with unlabeled /cyhalofop-butyl/ (purity: 97%). ...The test material was hydrolyzed to n-butanol and /cyhalofop-butyl acid/, constituting 80% and 66% of the recovered radiolabel in the urine and feces, respectively, during the first 48 hours post-dose. In the feces, acid was further decarboxylated to form a diphenol (DP). This moiety constituted 13.2% of the recovered radiolabel. Treatment of the unidentified radiolabeled compounds with b-glucuronidase/arylsulfatase resulted in an increase of the acid and DP fractions with a corresponding decrease in these unidentified compounds.
Organic nitriles are converted into cyanide ions through the action of cytochrome P450 enzymes in the liver. Cyanide is rapidly absorbed and distributed throughout the body. Cyanide is mainly metabolized into thiocyanate by either rhodanese or 3-mercaptopyruvate sulfur transferase. Cyanide metabolites are excreted in the urine. (L96)

Wikipedia

Cyhalofop-butyl

Use Classification

Agrochemicals -> Pesticides

Stability Shelf Life

Stable at pH 4, hydrolysed slowly at pH 7.

Dates

Modify: 2023-08-15
1: Yu J, Gao H, Pan L, Yao Z, Dong L. Mechanism of resistance to cyhalofop-butyl in Chinese sprangletop (Leptochloa chinensis (L.) Nees). Pestic Biochem Physiol. 2017 Nov;143:306-311. doi: 10.1016/j.pestbp.2016.11.001. Epub 2016 Nov 12. PubMed PMID: 29183606.
2: Dong W, Liu K, Wang F, Xin F, Zhang W, Zhang M, Wu H, Ma J, Jiang M. The metabolic pathway of metamifop degradation by consortium ME-1 and its bacterial community structure. Biodegradation. 2017 Jun;28(2-3):181-194. doi: 10.1007/s10532-017-9787-8. Epub 2017 Mar 6. PubMed PMID: 28265780.
3: de B Pazini J, Pasini RA, Rakes M, de Armas FS, Seidel EJ, da S Martins JF, Grützmacher AD. Toxicity of Pesticide Tank Mixtures from Rice Crops Against Telenomus podisi Ashmead (Hymenoptera: Platygastridae). Neotrop Entomol. 2017 Aug;46(4):461-470. doi: 10.1007/s13744-017-0483-5. Epub 2017 Feb 14. PubMed PMID: 28197851.
4: Wang C, Qiu J, Yang Y, Zheng J, He J, Li S. Identification and characterization of a novel carboxylesterase (FpbH) that hydrolyzes aryloxyphenoxypropionate herbicides. Biotechnol Lett. 2017 Apr;39(4):553-560. doi: 10.1007/s10529-016-2276-z. Epub 2017 Jan 5. PubMed PMID: 28058522.
5: Tehranchian P, Norsworthy JK, Korres NE, McElroy S, Chen S, Scott RC. Resistance to aryloxyphenoxypropionate herbicides in Amazon sprangletop: Confirmation, control, and molecular basis of resistance. Pestic Biochem Physiol. 2016 Oct;133:79-84. doi: 10.1016/j.pestbp.2016.02.010. Epub 2016 Mar 2. PubMed PMID: 27742365.
6: Cao F, Liu X, Wang C, Zheng M, Li X, Qiu L. Acute and short-term developmental toxicity of cyhalofop-butyl to zebrafish (Danio rerio). Environ Sci Pollut Res Int. 2016 May;23(10):10080-9. doi: 10.1007/s11356-016-6236-x. Epub 2016 Feb 12. PubMed PMID: 26867686.
7: Hongming L, Xu L, Zhaojian G, Fan Y, Dingbin C, Jianchun Z, Jianhong X, Shunpeng L, Qing H. Isolation of an aryloxyphenoxy propanoate (AOPP) herbicide-degrading strain Rhodococcus ruber JPL-2 and the cloning of a novel carboxylesterase gene (feh). Braz J Microbiol. 2015 Jun 1;46(2):425-32. doi: 10.1590/S1517-838246220140208. eCollection 2015 Jun. PubMed PMID: 26273257; PubMed Central PMCID: PMC4507534.
8: Iwakami S, Hashimoto M, Matsushima K, Watanabe H, Hamamura K, Uchino A. Multiple-herbicide resistance in Echinochloa crus-galli var. formosensis, an allohexaploid weed species, in dry-seeded rice. Pestic Biochem Physiol. 2015 Mar;119:1-8. doi: 10.1016/j.pestbp.2015.02.007. Epub 2015 Feb 25. PubMed PMID: 25868810.
9: Zhu L, Mu X, Wang K, Chai T, Yang Y, Qiu L, Wang C. Cyhalofop-butyl has the potential to induce developmental toxicity, oxidative stress and apoptosis in early life stage of zebrafish (Danio rerio). Environ Pollut. 2015 Aug;203:40-9. doi: 10.1016/j.envpol.2015.03.044. Epub 2015 Apr 8. PubMed PMID: 25863881.
10: Xu H, Zhu X, Wang H, Li J, Dong L. Mechanism of resistance to fenoxaprop in Japanese foxtail (Alopecurus japonicus) from China. Pestic Biochem Physiol. 2013 Sep;107(1):25-31. doi: 10.1016/j.pestbp.2013.04.008. Epub 2013 Apr 28. PubMed PMID: 25149231.
11: Wu J, Wang K, Zhang Y, Zhang H. Determination and study on dissipation and residue determination of cyhalofop-butyl and its metabolite using HPLC-MS/MS in a rice ecosystem. Environ Monit Assess. 2014 Oct;186(10):6959-67. doi: 10.1007/s10661-014-3902-7. Epub 2014 Jul 11. PubMed PMID: 25007772.
12: Sondhia S, Khare RR. Soil adsorption studies of a rice herbicide, cyhalofop-butyl, in two texturally different soils of India. Environ Monit Assess. 2014 Oct;186(10):5969-76. doi: 10.1007/s10661-014-3832-4. Epub 2014 May 30. PubMed PMID: 24875347.
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